tert-Butyl 2-{[(tert-butoxy)carbonyl]amino}-4-chloropyridine-3-carboxylate
CAS No.: 2140327-19-9
Cat. No.: VC4092487
Molecular Formula: C15H21ClN2O4
Molecular Weight: 328.79
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2140327-19-9 |
|---|---|
| Molecular Formula | C15H21ClN2O4 |
| Molecular Weight | 328.79 |
| IUPAC Name | tert-butyl 4-chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C15H21ClN2O4/c1-14(2,3)21-12(19)10-9(16)7-8-17-11(10)18-13(20)22-15(4,5)6/h7-8H,1-6H3,(H,17,18,20) |
| Standard InChI Key | BLICVSDMLFGCKN-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)C1=C(C=CN=C1NC(=O)OC(C)(C)C)Cl |
| Canonical SMILES | CC(C)(C)OC(=O)C1=C(C=CN=C1NC(=O)OC(C)(C)C)Cl |
Introduction
tert-Butyl 2-{[(tert-butoxy)carbonyl]amino}-4-chloropyridine-3-carboxylate is a complex organic compound belonging to the pyridine derivatives class. It features a molecular formula of C13H16ClN2O4 according to some sources, although other references suggest a formula of C15H21ClN2O4 . This discrepancy may arise from variations in the compound's structure or from errors in documentation. The compound includes functional groups such as carboxylate, amine, and tert-butoxycarbonyl groups, which significantly influence its chemical properties and reactivity.
Synthesis
The synthesis of tert-Butyl 2-{[(tert-butoxy)carbonyl]amino}-4-chloropyridine-3-carboxylate typically involves several key steps. A common approach is to react a chloropyridine derivative with tert-butoxycarbonyl anhydride in a solvent like tetrahydrofuran (THF), followed by the addition of an amine catalyst. The reaction progress can be monitored using thin-layer chromatography (TLC) to ensure the desired product is formed efficiently.
Reactivity Profile
The reactivity profile of tert-Butyl 2-{[(tert-butoxy)carbonyl]amino}-4-chloropyridine-3-carboxylate is influenced by both steric and electronic factors imparted by its functional groups. It can participate in various chemical reactions, including those typical for pyridine derivatives and protected amines.
Biological Activity
While detailed studies are required to elucidate its biological activity fully, it is hypothesized that this compound interacts with specific molecular targets within biological systems. Techniques such as molecular docking studies and enzyme assays would provide deeper insights into its potential biological applications.
Applications
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume